REACTION_SMILES
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[CH2:8]1[CH2:9][O:10][CH2:11][CH2:12][NH:13]1.[O:1]=[C:2]1[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]1.[OH2:25].[c:14]1([CH3:15])[c:16]([S:17]([OH:18])(=[O:19])=[O:20])[cH:21][cH:22][cH:23][cH:24]1.[cH:26]1[cH:27][cH:28][cH:29][cH:30][cH:31]1>>[C:2]1([N:13]2[CH2:8][CH2:9][O:10][CH2:11][CH2:12]2)=[CH:3][CH2:4][CH2:5][CH2:6][CH2:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1S(=O)(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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C1=C(N2CCOCC2)CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |